molecular formula C11H12Cl2Si B3382701 [2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane CAS No. 351865-83-3

[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane

Cat. No.: B3382701
CAS No.: 351865-83-3
M. Wt: 243.2 g/mol
InChI Key: LUVVEBDARCWRJP-UHFFFAOYSA-N
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Description

[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane is an organosilicon compound with the molecular formula C11H12Cl2Si and a molecular weight of 243.21 g/mol . This compound is characterized by the presence of a trimethylsilane group attached to a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions and an ethynyl group at the 2 position. It is commonly used in organic synthesis and material science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane typically involves the reaction of 3,5-dichlorophenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it valuable in the development of new materials and catalysts .

Biology and Medicine

While specific biological applications are less common, derivatives of this compound may be explored for their potential biological activity. Research into similar compounds has shown promise in areas such as antimicrobial and anticancer agents .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced durability and performance .

Mechanism of Action

The mechanism of action of [2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane primarily involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, stabilizing the compound during reactions. The ethynyl group provides a site for further functionalization, allowing the compound to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane is unique due to the presence of both the dichlorophenyl and ethynyl groups, which provide distinct reactivity patterns compared to other trimethylsilane derivatives. This makes it a versatile compound in synthetic chemistry and material science .

Properties

IUPAC Name

2-(3,5-dichlorophenyl)ethynyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2Si/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVVEBDARCWRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,3-dichloro-5-iodo-benzene (5.44 g, 20 mmol) in diethylamine (75 mL) was added PdCl2(PPh3)2 (280 mg, 0.4 mmol), trimethylsilylacetylene (2.36 g, 24.0 mmol) and copper(I)iodide (20 mg, 0.1 mmol). The reaction mixture was stirred at room temperature for 24 h, filtered and evaporated. The residue was purified by column chromatography using heptane:ethyl acetate (8:2) as eluent. The desired (3,5-dichloro-phenylethynyl)-trimethylsilane product was isolated in 4.85 g yield.
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
280 mg
Type
catalyst
Reaction Step One
Name
copper(I)iodide
Quantity
20 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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